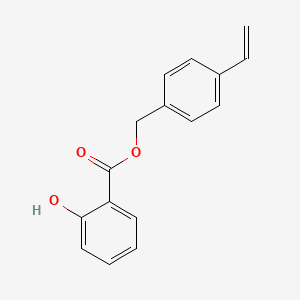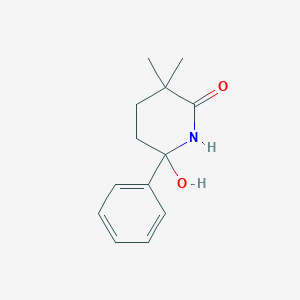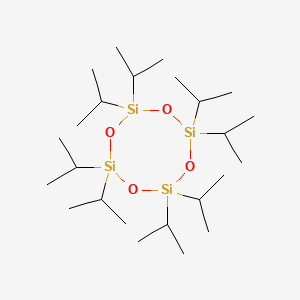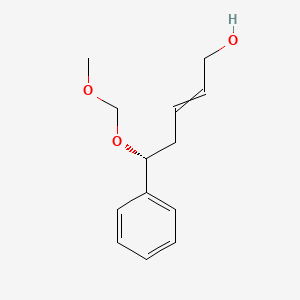![molecular formula C8H22P2Si B14196876 [Di(propan-2-yl)silanediyl]bis(methylphosphane) CAS No. 918154-80-0](/img/structure/B14196876.png)
[Di(propan-2-yl)silanediyl]bis(methylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)silanediyl]bis(methylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of [Di(propan-2-yl)silanediyl]bis(methylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[Di(propan-2-yl)silanediyl]bis(methylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) include Grignard reagents, halogenophosphines, and various oxidizing and reducing agents. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) depend on the type of reaction. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Scientific Research Applications
[Di(propan-2-yl)silanediyl]bis(methylphosphane) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [Di(propan-2-yl)silanediyl]bis(methylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: A commonly used bidentate ligand in coordination chemistry.
Tertiary phosphines: A broad class of compounds with similar phosphorus-containing structures.
Uniqueness
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is unique due to the presence of both silicon and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
918154-80-0 |
|---|---|
Molecular Formula |
C8H22P2Si |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
methyl-[methylphosphanyl-di(propan-2-yl)silyl]phosphane |
InChI |
InChI=1S/C8H22P2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-10H,1-6H3 |
InChI Key |
CUUNPRKIKSNFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(PC)PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)



![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)

![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

